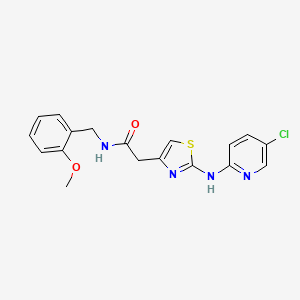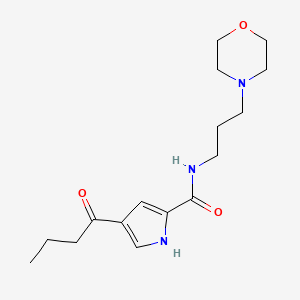![molecular formula C17H18N4O3 B2406646 5-((2-méthoxyphényl)amino)-1,3,6-triméthylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946275-03-2](/img/structure/B2406646.png)
5-((2-méthoxyphényl)amino)-1,3,6-triméthylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a type of heterocyclic compound . This core is substituted with a 2-methoxyphenyl group and three methyl groups .
Synthesis Analysis
The synthesis of similar compounds involves various chemical transformations . The key intermediate is often achieved by a microwave efficient method . The highly functionalized building blocks allow access to numerous fused heteroaromatic compounds .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic ring system consisting of a pyridine ring fused with a pyrimidine ring . This core is substituted at the 5-position with a 2-methoxyphenyl group and at the 1, 3, and 6 positions with methyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structural complexity . The presence of multiple functional groups, including the amino group and the dione group, provides multiple sites for potential chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature due to the presence of multiple ring structures . The presence of polar functional groups such as the amino group and the dione group suggests that it may have some degree of solubility in polar solvents .Applications De Recherche Scientifique
Activité antivirale
Ce composé présente des propriétés antivirales significatives. Une série de nouveaux dérivés de 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)éthyl)benzamide non glutamate, synthétisés en remplaçant la partie acide glutamique du Pemetrexed (un médicament anticancéreux connu), a démontré une activité antivirale 4 à 7 fois plus élevée contre le virus de la maladie de Newcastle (un paramyxovirus aviaire) par rapport au Pemetrexed . Parmi ces dérivés, ceux contenant de la carboxamide et synthétisés à l'aide d'amines hétéroaryliques à cinq chaînons ont présenté la plus grande efficacité antivirale.
Modulation inflammatoire
Une autre étude portant sur un composé apparenté, 2-Amino-4-(3,4-(méthylènedioxy)benzylamino)-6-(3-méthoxyphényl)pyrido[2,3-d]pyrimidine, a mis en évidence ses effets pro-inflammatoires dans les cellules innées primaires. Ce composé a conduit à la libération de multiples cytokines inflammatoires, potentiellement en facilitant la translocation du p65 actif vers le noyau .
Inhibition de JAK1
En utilisant un squelette central basé sur la ®-N-méthyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, les chercheurs ont identifié la ®-3-(7-(méthyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile [®-6c] comme un inhibiteur sélectif de JAK1 .
Structures cristallines
Les structures moléculaires de composés apparentés, 2-méthoxy-5-((phénylamino)méthyl)phénol (1) et 4-(((4-méthoxyphényl)amino)méthyl)-N,N-diméthylaniline (2), ont été rapportées. Le composé 1 a cristallisé sous forme d'entité monomère dans un système orthorhombique, tandis que le composé 2 a cristallisé dans un système monoclinique .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit certain receptor tyrosine kinases . More research is needed to identify the specific targets of this compound.
Mode of Action
Based on its structural similarity to other pyrido[2,3-d]pyrimidines, it may interact with its targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Compounds with similar structures have been found to impact pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety could potentially undergo metabolic transformations .
Result of Action
Similar compounds have shown antiviral and antitumor activities , suggesting that this compound may also have potential therapeutic effects.
Propriétés
IUPAC Name |
5-(2-methoxyanilino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-10-9-18-15-13(16(22)21(3)17(23)20(15)2)14(10)19-11-7-5-6-8-12(11)24-4/h5-9H,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXREMKSKYXAIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2406564.png)
![4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2406565.png)


![2-methyl-4-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B2406573.png)
![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)
![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)
![(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2406576.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2406578.png)
![6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2406580.png)
![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2406581.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide](/img/structure/B2406585.png)
![Methyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2406586.png)
